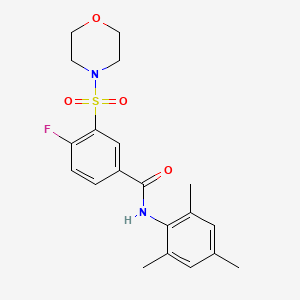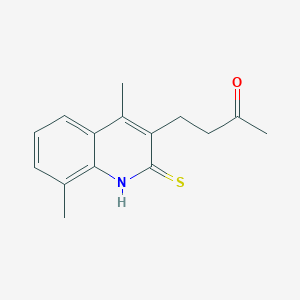
4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
作用機序
4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone acts as a competitive antagonist of the AMPA receptor, specifically by binding to the receptor's glutamate binding site. By blocking the action of glutamate, 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on the AMPA receptor, 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of calcium influx and neurotransmitter release. It has also been shown to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide, which is a signaling molecule involved in various physiological processes.
実験室実験の利点と制限
One advantage of using 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone in scientific research is its high potency and selectivity for the AMPA receptor. This allows for the specific manipulation of the receptor's activity without affecting other glutamate receptor subtypes. However, one limitation of using 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone is its relatively short duration of action, which requires frequent administration in experiments.
将来の方向性
There are several future directions for research involving 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone. One area of interest is the investigation of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new drugs based on the structure of 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone, which may have improved pharmacological properties and therapeutic potential. Finally, the development of new methods for the synthesis of 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone and related compounds may allow for the production of larger quantities of these compounds for use in scientific research.
合成法
The synthesis of 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethylbenzaldehyde with malononitrile to form a 2,6-dimethyl-3-cyano-4-phenylbut-3-en-2-one intermediate. This intermediate is then reacted with thiourea to form the corresponding thiosemicarbazone, which is further reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone.
科学的研究の応用
4-(4,8-dimethyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone has been used extensively in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, it has been used to study the mechanisms underlying synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-9-5-4-6-12-11(3)13(8-7-10(2)17)15(18)16-14(9)12/h4-6H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGUBHQTFYCAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=S)N2)CCC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)

![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)

![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)
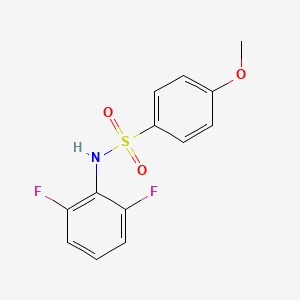
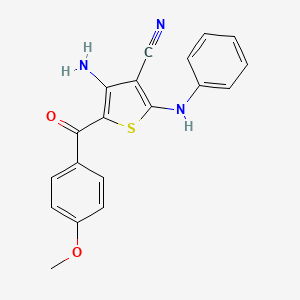


![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)
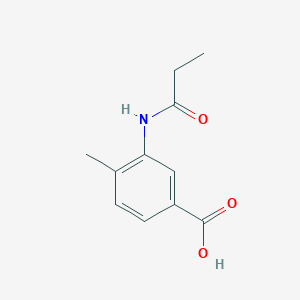
![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)
